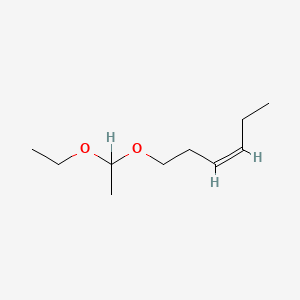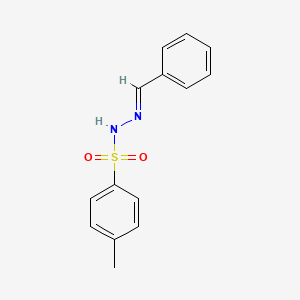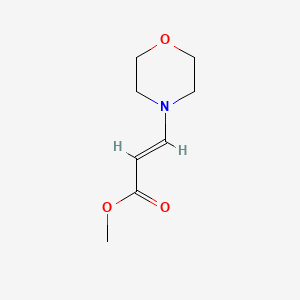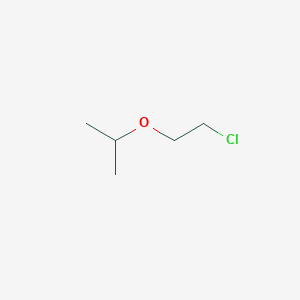
2-(2-Chloroethoxy)propane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorinated propanes can be inferred from the papers discussing similar compounds. For instance, the synthesis of 1-chloro-2-methyl-propane from isobutanol and sulphurous oxychloride catalyzed by pyridine is described, with a yield of over 65% under optimal conditions . Although this is not the exact compound , the methodology could potentially be adapted for the synthesis of 2-(2-Chloroethoxy)propane.
Molecular Structure Analysis
The molecular structure of chlorinated propanes can be complex, with the possibility of different conformers. For example, the molecular structure of 3-chloro-2-chloromethyl-1-propene was studied by electron diffraction, revealing a mixture of conformers . Similarly, the structure of 2-bromo-3-chloro-1-propene was determined by gas-phase electron diffraction, showing a mixture of conformers with halogen atoms in anti or gauche positions . These studies suggest that 2-(2-Chloroethoxy)propane could also exhibit conformational isomerism.
Chemical Reactions Analysis
Chlorinated propanes undergo various chemical reactions. For instance, the biotransformation of chlorinated propanes by Methylosinus trichosporium OB3b expressing soluble methane monooxygenase was studied, showing that these compounds are susceptible to cometabolic oxidation . The hydrolysis rate constants for chlorinated propanes were measured, indicating that reactivity increases with the acidity of the most reactive hydrogen atom in the molecule . These findings suggest that 2-(2-Chloroethoxy)propane could also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated propanes can vary. The hydrolysis of these compounds, for example, depends on the C-Cl bond strength and the degree of steric hindrance at the reaction site . The synthesis and polymerization of 2,2-di(alkylthien-2-yl)propanes resulted in polymers with limited conjugated segments, affecting their conductivity . These insights can be extrapolated to hypothesize about the properties of 2-(2-Chloroethoxy)propane, such as its potential reactivity and physical characteristics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
- Shostakovskii, Minakova, and Sidel'kovskaya (1964) researched the synthesis of derivatives from 2-chloroethanol and acrolein. They successfully synthesized acrolein bis-2-chloroethyl acetal and 1,1,3-tris-2-chloroethoxypropane. They further investigated the reaction of these compounds with sodium methoxide, ethoxide, and isopropoxide, leading to the formation of various derivatives like 1,3-bis-2-chloroethoxy-1-(2-methoxyethoxy) propane and others (Shostakovskii, Minakova, & Sidel'kovskaya, 1964).
Catalytic Applications
- The study of propane selective oxidation to acetone and 2-propanol was conducted by Bravo-Suárez et al. (2008) on Au/TS-1 catalysts. This research included kinetic and spectroscopic analysis, offering insights into the reaction mechanisms and intermediates involved (Bravo-Suárez, Bando, Fujitani, & Oyama, 2008).
- Buckles and Hutchings (1996) explored the aromatization of propane using Ga/H-ZSM-5 catalysts. They also studied the activation of propane and proposed mechanisms for the formation of initial products (Buckles & Hutchings, 1996).
Polymer Synthesis
- Feng (2005) reported the synthesis of 1-Chloro-3-(2′-ethoxyethoxy)-propane and its subsequent use to synthesize 3-(2′-Ethoxyethoxy)propyl lithium, an anion polymerization initiator (Feng, 2005).
- Abid, Gharbi, and Gandini (2004) used 2,2′-Bis(5-chloroformyl 2-furyl) propane in the synthesis of furanic-aromatic polyamides, exploring the properties and applications of these polymers (Abid, Gharbi, & Gandini, 2004).
Environmental Applications
- Loffler et al. (1997) investigated the complete reductive dechlorination of 1,2-dichloropropane by anaerobic bacteria, highlighting the bioremediation potential of these bacteria in environmental applications (Loffler, Champine, Ritalahti, Sprague, & Tiedje, 1997).
Safety And Hazards
The safety data sheet for a similar compound, 2-(2-(2-Chloroethoxy)ethoxy)ethanol, indicates that it is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be stored in a dry, cool, and well-ventilated place .
Eigenschaften
IUPAC Name |
2-(2-chloroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFUABIKZOZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429002 | |
| Record name | 2-(2-chloroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethoxy)propane | |
CAS RN |
13830-12-1 | |
| Record name | 2-(2-chloroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chloroethoxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



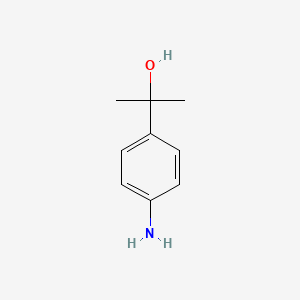
![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)


![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)



